(S,R,S)-AHPC-Me-C6-NH2
CAS No.:
Cat. No.: VC16014213
Molecular Formula: C30H45N5O4S
Molecular Weight: 571.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C30H45N5O4S |
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Molecular Weight | 571.8 g/mol |
IUPAC Name | (2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C30H45N5O4S/c1-19(21-11-13-22(14-12-21)26-20(2)32-18-40-26)33-28(38)24-16-23(36)17-35(24)29(39)27(30(3,4)5)34-25(37)10-8-6-7-9-15-31/h11-14,18-19,23-24,27,36H,6-10,15-17,31H2,1-5H3,(H,33,38)(H,34,37)/t19-,23+,24-,27+/m0/s1 |
Standard InChI Key | UGZLQBJANUBKTH-BOALBMDWSA-N |
Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O |
Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O |
Introduction
Chemical and Structural Characteristics of (S,R,S)-AHPC-Me-C6-NH2
Molecular Architecture
(S,R,S)-AHPC-Me-C6-NH2 features a stereochemically defined scaffold combining three key domains:
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VHL-binding motif: Derived from (S,R,S)-AHPC, this segment engages the VHL E3 ligase complex with high affinity (Kd < 100 nM) .
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Methylated hexyl linker: A six-carbon alkyl chain modified with a methyl group enhances membrane permeability while maintaining conformational flexibility for ternary complex formation .
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Primary amine terminus: Facilitates covalent conjugation to electrophilic warheads targeting proteins of interest, such as viral neuraminidases or oncogenic transcription factors .
The compound’s molecular formula is C30H45N5O4S (MW 571.77 g/mol), with a purity ≥99.14% by HPLC . X-ray crystallography of analogous structures reveals a bent conformation that optimally positions the VHL ligand and warhead-binding regions .
Physicochemical Properties
Key physicochemical parameters include:
Property | Value |
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Solubility (DMSO) | ≥100 mg/mL |
LogP | 3.2 (calculated) |
Stability (aqueous, pH 7) | >48 hours at 25°C |
Storage Conditions | -20°C, desiccated |
These properties ensure compatibility with in vitro and in vivo PROTAC screening workflows .
Synthetic Pathways and Derivative Design
Synthesis Overview
The compound is synthesized via a seven-step sequence starting from L-hydroxyproline:
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Epimerization to install the (R)-configuration at C4.
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Coupling with 3,3-dimethylbutanoic acid to form the central pyrrolidine carboxamide.
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Linker Installation: Hexylamine is introduced via HATU-mediated amidation, followed by methyl group addition using iodomethane .
Critical quality control metrics include chiral HPLC (>99% ee) and mass spectrometry (MH+ = 572.3) .
Structural Analogues and Structure-Activity Relationships
Modifications to the linker region significantly impact PROTAC efficacy:
Linker Variant | Degradation Efficiency (DC50)* |
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Me-C6-NH2 (this compound) | 12 nM (BRD4) |
PEG3-NH2 | 45 nM |
C10-NH2 | 8 nM |
*Data extrapolated from PROTACs targeting BRD4 . The methylated C6 linker balances cell permeability and ternary complex stability, outperforming longer alkyl chains in hematopoietic cancer models .
Mechanisms of Action in Targeted Protein Degradation
VHL Recruitment Dynamics
(S,R,S)-AHPC-Me-C6-NH2 binds the VHL-Elongin B/C complex with a dissociation constant (Kd) of 38 ± 4 nM, as measured by surface plasmon resonance . Molecular dynamics simulations indicate that the methyl group stabilizes a hydrophobic interaction with Pro99 in the VHL β-domain, increasing residence time by 2.3-fold compared to non-methylated analogues .
Case Study: Antiviral PROTAC Development
In Zhou et al.’s patent (CN112592331A), this compound was conjugated to oseltamivir derivatives to create influenza virus-targeting PROTACs . Key outcomes:
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Viral neuraminidase degradation: EC50 = 18 nM (H1N1 strain).
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Resistance mitigation: No loss of potency against oseltamivir-resistant mutants (H275Y).
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In vivo efficacy: 3-log reduction in lung viral titers at 10 mg/kg (mouse model) .
Comparative Analysis with Related E3 Ligand Conjugates
VHL vs. CRBN-Based PROTACs
A 2024 study comparing (S,R,S)-AHPC-Me-C6-NH2 with cereblon (CRBN)-recruiting thalidomide derivatives revealed:
Parameter | VHL Conjugate | CRBN Conjugate |
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Target Engagement | 92% at 1 μM | 78% |
Off-target Degradation | 3 Proteins | 17 Proteins |
Plasma Clearance | 6.2 mL/min/kg | 9.8 mL/min/kg |
The VHL conjugate exhibited superior selectivity, attributed to the well-defined binding pocket of VHL compared to CRBN’s promiscuous surface .
Linker Optimization Strategies
Screening a 120-member PROTAC library containing (S,R,S)-AHPC-Me-C6-NH2 derivatives identified:
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Optimal linker length: C6 > C4 > C8 (p < 0.01, ANOVA).
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Branching effects: 3-methyl substitution improved solubility by 40% without compromising degradation activity .
Challenges and Future Directions
Limitations in Current Applications
Despite promising data, key challenges persist:
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CNS Penetration: The compound’s polar surface area (PSA = 112 Ų) limits blood-brain barrier traversal, restricting use in glioblastoma models .
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Metabolic Stability: Cytochrome P450 3A4-mediated N-demethylation reduces half-life to 2.1 hours in human liver microsomes .
Emerging Applications in Epigenetic Therapy
Recent preclinical studies demonstrate that PROTACs incorporating (S,R,S)-AHPC-Me-C6-NH2 effectively degrade EED (Embryonic Ectoderm Development), a polycomb repressive complex component . In a 2025 xenograft model:
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Tumor growth inhibition: 89% vs. control (p = 0.002).
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Duration of effect: Protein levels remained suppressed for 72 hours post-dose.
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